molecular formula C32H62O4 B1649303 Dotriacontanedioic acid CAS No. 14604-28-5

Dotriacontanedioic acid

Cat. No. B1649303
CAS RN: 14604-28-5
M. Wt: 510.8 g/mol
InChI Key: SIGDBIXJUHHOIA-UHFFFAOYSA-N
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Description

Dotriacontanedioic acid , also known as triacontanedioic acid , is a long-chain dicarboxylic acid. Its chemical formula is C<sub>32</sub>H<sub>62</sub>O<sub>4</sub> . The compound consists of a linear hydrocarbon chain with two carboxylic acid functional groups at the ends. It is classified as an alkane dicarboxylic acid due to its saturated carbon backbone and two carboxyl groups.



Synthesis Analysis

Dotriacontanedioic acid can be synthesized through various methods, including:



  • Oxidation of alkanes : It can be obtained by oxidizing the corresponding alkane (triacontane) using strong oxidizing agents.

  • Kolbe-Schmitt reaction : This involves the reaction of sodium triacontanoate with carbon dioxide to form the diacid.



Molecular Structure Analysis

The molecule consists of a 32-carbon alkane chain with two carboxylic acid groups at the terminal carbons. The systematic IUPAC name for dotriacontanedioic acid is triacontanedioic acid . Its linear structure is as follows:


H
|
H - (CH₂)₃₀ - COOH
|
H


Chemical Reactions Analysis

Dotriacontanedioic acid participates in various reactions:



  • Esterification : It can react with alcohols to form esters.

  • Amidation : Reaction with ammonia or amines yields amides.

  • Decarboxylation : Under certain conditions, it can lose a carboxyl group to form the corresponding alkane.



Physical And Chemical Properties Analysis


  • Melting Point : Dotriacontanedioic acid melts in the range of 65-70°C .

  • Boiling Point : The boiling point is approximately 467°C .

  • Solubility : It is insoluble in water due to its hydrophobic nature.

  • Vapor Pressure : The vapor pressure is less than 1 mmHg at 20°C .

  • Density : The vapor density is 15.6 (compared to air).


Scientific Research Applications

Alpha-Amylase Inhibitory Activity

Dotriacontanedioic acid, isolated from Phyllanthus amarus, exhibits alpha-amylase inhibitory properties, contributing to the plant's potential in treating diabetes. This compound has been identified as a significant contributor to the alpha-amylase inhibition activity of the plant extract, showcasing its relevance in diabetes management (Ali, Houghton, & Soumyanath, 2006).

Dimeric Glycerophospholipid Synthesis

Dotriacontanedioic acid is utilized in the chemical synthesis of dimeric glycerophospholipids. This compound, synthesized as 2,2'-dotriacontanedioylbis(1-palmitoyl-sn-glycero-3-phosphocholine), forms planar membranes upon sonication in water, demonstrating its potential in the creation of unique lipid structures (Yamauchi, Togawa, & Kinoshita, 1996).

Solidification Point Curves of Binary Acid Mixtures

Research on the solidification-point curves of binary acids, including dotriacontanedioic acid, highlights its significance in the study of long-chain fatty acids. This research can find applications in identifying and estimating fatty acids in various substances, such as glyceride oils and waxes (Schuette, Roth, & Christenson, 1945).

Polymer Engineering and Science

Dotriacontanedioic acid plays a role in the study of isotactic polypropylene crystallization in polymer engineering. Research demonstrates its use in investigating the crystallization kinetics and the effect of various variables on the crystallization mechanism (Lim & Lloyd, 1993).

Tobacco Smoke Particulate Matter Deposition

In biomedical research, dotriacontanedioic acid has been used as a marker in the study of tobacco smoke particulate matter deposition in lungs. This application illustrates its use in exploring the health impacts of tobacco smoke (Bibby, Gilpin, Macdonald, & Boardman, 1978).

Microporous Membrane Formation

The compound is used in the production of microporous polypropylene films, playing a critical role in determining the morphology of these films. This application is significant in the field of materials science and engineering (Mcguire, Lloyd, & Lim, 1993).

Molecular Orientation and Chain Conformation

Dotriacontanedioic acid is used to study the molecular orientation and hydrocarbon chain conformation of symmetric long-chain bolaamphiphiles at the air-water interface. This research provides insights into molecular interactions and structural properties of amphiphilic compounds (Meister et al., 2007).

Safety And Hazards


  • Combustibility : Dotriacontanedioic acid is a combustible solid .

  • Personal Protective Equipment : When handling, wear appropriate protective gear such as dust masks (N95) , eyeshields, and gloves.


Future Directions

Research on dotriacontanedioic acid could explore:



  • Biological Applications : Investigate potential applications in drug delivery or as surfactants.

  • Materials Science : Explore its use in coatings, lubricants, or polymers.


properties

IUPAC Name

dotriacontanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4/c33-31(34)29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(35)36/h1-30H2,(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGDBIXJUHHOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550654
Record name Dotriacontanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dotriacontanedioic acid

CAS RN

14604-28-5
Record name Dotriacontanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
22
Citations
K Yamauchi, K Togawa, M Kinoshita - The journal of biochemistry, 1996 - jstage.jst.go.jp
… 1, 32-Dotriacontanedioic acid was prepared previ ously by the reaction of 1, 20-eicosanedioyl dichloride and 1-morpholino-l-cyclohexene (13). Phospholipase A2 from N. mocambique …
Number of citations: 11 www.jstage.jst.go.jp
LBÅ Johansson, SV Kalinin, KA Filatova… - Russian Journal of …, 2003 - Springer
… groups (dansyl, 7-nitrobenzo-2-oxa-1,3diazole-4-yl, or fluoresceinyl) linked by the rigid bis-(8-aminooctyl)amide of 4,4'-biphenyldicarbonic acid or flexible dotriacontanedioic acid spacer…
Number of citations: 2 link.springer.com
RL McKiernan, SP Gido, J Penelle - Polymer, 2002 - Elsevier
… The resulting pink solid was recrystallized from acetic acid (400 ml) to yield 13,20-dioxo-dotriacontanedioic acid (6) as a white powder (11.75 g, 99%); mp 145.9 C, lit.: 142 C [16]. H …
Number of citations: 42 www.sciencedirect.com
H Suzuki, M Mori, M Shibakami - Synlett, 2003 - thieme-connect.com
… Hexadecanedioic acid for the preparation of 1a is commercially available, while dotriacontanedioic acid for 1b was synthesized by efficient use of diacetylenic coupling reaction. …
Number of citations: 14 www.thieme-connect.com
A Furukawa, H Shoji, T Nakaya… - … Chemistry and Physics, 1987 - Wiley Online Library
… 1,32-Dotriacontanediol (1 b) was obtained by means of lithium aluminium hydride reduction of 1.32-dotriacontanedioic acid, which had been prepared by chain extension reaction of 1,…
Number of citations: 23 onlinelibrary.wiley.com
DL Allara, SV Atre, CA Elliger… - Journal of the American …, 1991 - ACS Publications
Figure 1. IR spectra of HO2C (CH2) 30CO2H after monolayer adsorption onto a Ag surfaceand after dispersion into a KBr pressed disk (the absorbance values have been scaled for …
Number of citations: 70 pubs.acs.org
S Kalinin, JG Molotkovsky… - The Journal of Physical …, 2003 - ACS Publications
… Figure 1 Chemical structures of dotriacontanedioic acid bis(fluoresceinyl-5-methylamide) FlC 16 and 5-(hexadecanoylaminomethyl)fluorescein FlC 32 Fl. The fluorescein chromophore …
Number of citations: 19 pubs.acs.org
BM Trost, MK Trost - Journal of the American Chemical Society, 1991 - ACS Publications
(7) Analogous to the method for TCPC, see: Mosely, K.; Maitlis, PM J, Chem, Soc., Dalton Trans. 1974, 169.(8) Bis (2, 2, 2-trifluoroethyl) acetylenedicarboxylate (4 equiv) was added to a …
Number of citations: 187 pubs.acs.org
MG Samant, CA Brown, JG Gordon - Langmuir, 1993 - ACS Publications
… Earlier studieshave established that arachidic acid and 1,32-dotriacontanedioic acid spontaneously adsorb on silver.910 Here we report the structure of the SAmonolayer of docosanoic …
Number of citations: 48 pubs.acs.org
K Yamauchi, M Hayashi… - The journal of …, 1999 - academic.oup.com
… (dTPC)3—Anhydrous dotriacontanedioic acid (3.5 g, ca. 6.8 mmol) was stirred with thionyl … likely from the hexacosanedioic acid, a contaminant in the starting dotriacontanedioic acid. …
Number of citations: 2 academic.oup.com

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